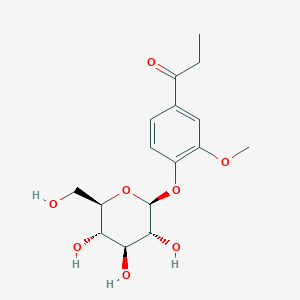
Praeroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Praeroside can be synthesized through the extraction from the roots of Peucedanum praeruptorum and Heracleum dissectum . The extraction process involves using solvents like water or ethanol to isolate the compound from the plant material. The isolated compound is then purified through various chromatographic techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Peucedanum praeruptorum are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as column chromatography to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Praeroside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of this compound .
Applications De Recherche Scientifique
Praeroside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of coumarin glycosides and their chemical properties.
Biology: Investigated for its anti-inflammatory properties and potential effects on cellular processes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions and other diseases.
Industry: Utilized in the development of anti-inflammatory agents and other pharmaceutical products
Mécanisme D'action
The mechanism of action of Praeroside involves its interaction with molecular targets and pathways related to inflammation. It has been shown to inhibit the production of nitric oxide (NO) in RAW264.7 cells, indicating its potential anti-inflammatory effects . The compound may also interact with other signaling pathways involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Praeroside is similar to other coumarin glycosides such as:
- Apiosylskimmin
- Hymexelsin
- Umbelliferone
- Scopoletin
- Isofraxidin
- 8-Carboxy-7-hydroxy coumarin
Uniqueness
What sets this compound apart from these similar compounds is its specific anti-inflammatory activity and its unique molecular structure. While other coumarin glycosides also exhibit various biological activities, this compound’s distinct structure and specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H22O8 |
|---|---|
Poids moléculaire |
342.34 g/mol |
Nom IUPAC |
1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
InChI |
InChI=1S/C16H22O8/c1-3-9(18)8-4-5-10(11(6-8)22-2)23-16-15(21)14(20)13(19)12(7-17)24-16/h4-6,12-17,19-21H,3,7H2,1-2H3/t12-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
ZLJVCXLTFBUWGK-IBEHDNSVSA-N |
SMILES isomérique |
CCC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
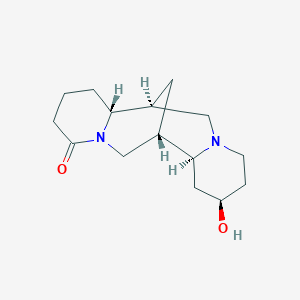

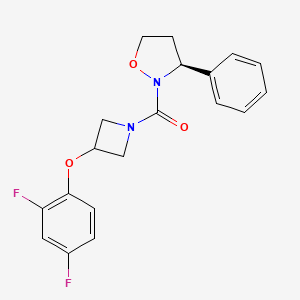
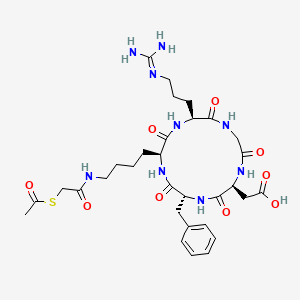

![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
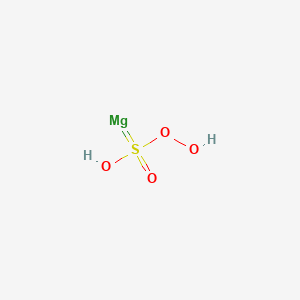
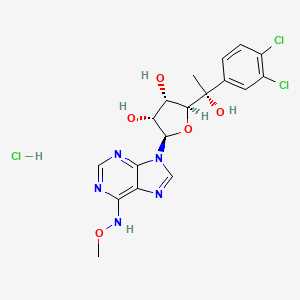

![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
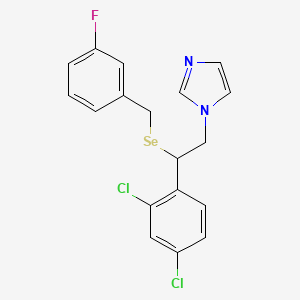
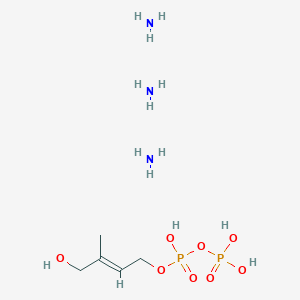
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
